Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate

Catalog No.
S791548
CAS No.
6131-98-2
M.F
C4H7NaO7
M. Wt
190.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate

CAS Number

6131-98-2

Product Name

Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate

IUPAC Name

sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate

Molecular Formula

C4H7NaO7

Molecular Weight

190.08 g/mol

InChI

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1

InChI Key

LLVQEXSQFBTIRD-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+]

Buffering Agent:

Sodium bitartrate monohydrate can be used as a buffering agent to maintain a specific pH in solutions. It is particularly useful in biological buffers as it has a pKa value of around 3.0 and 4.6, making it effective in the pH range of 2.0 to 6.0 [1]. This property makes it suitable for studies involving enzymes, proteins, and other biomolecules that are sensitive to changes in pH [2].

  • Source: [1]
  • Source: [2]

Chiral Separating Agent:

Sodium bitartrate monohydrate can be used as a chiral separating agent in chromatography techniques. Due to its chirality, it can interact differently with enantiomers of a racemic mixture, allowing for their separation [3]. This application is particularly valuable in pharmaceutical research for isolating and purifying enantiomerically pure drugs, as the biological activity of a drug can often differ significantly between its enantiomers [4].

  • Source: [3]
  • Source: [4]

Precursor for Tartaric Acid Derivatives:

Sodium bitartrate monohydrate can be used as a precursor for the synthesis of various tartaric acid derivatives. Tartaric acid is a versatile building block in organic synthesis, and its derivatives find applications in various fields, including pharmaceuticals, food additives, and polymers [5].

  • Source: [5]

Other Applications:

Sodium bitartrate monohydrate also finds applications in various other areas of scientific research, such as:

  • Crystallization

    As a nucleating agent to facilitate the formation of crystals [6].

  • Food Science

    As an acidity regulator in food and beverages [7].

  • Environmental Science

    As a complexing agent for metal ions in environmental studies [8].

  • Source

    [6]

  • Source

    [7]

  • Source

    [8]

  • Origin: It is a manufactured compound, typically produced from the neutralization of L-tartaric acid with sodium hydroxide [].
  • Significance: Sodium L-tartrate hydrate has various applications in scientific research. It is commonly used as:
    • A buffering agent to maintain a specific pH in solutions [].
    • A chelating agent, forming complexes with metal ions [].
    • A component in Fehling's solution, a reagent used to detect reducing sugars [].

Molecular Structure Analysis

The compound consists of a sodium cation (Na+) and a tartrate anion ((2R,3R)-2,3-dihydroxybutanedioate). The tartrate anion has a central carbon chain with two hydroxyl groups (OH) and a carboxyl group (COOH) attached to each of the second and third carbon atoms (2R,3R configuration) []. The key features include:

  • Chirality: The presence of two chiral centers (carbons with four different substituents) makes it a chiral molecule with distinct optical isomers [].
  • Hydrogen bonding: The multiple hydroxyl and carboxyl groups can form hydrogen bonds with other molecules, influencing its solubility and interactions with other compounds [].

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, sodium L-tartrate hydrate is produced by the neutralization reaction between L-tartaric acid and sodium hydroxide:

L-tartaric acid + NaOH → NaL-tartrate + H2O []

  • Decomposition: At high temperatures, sodium L-tartrate hydrate can decompose, releasing water vapor and forming sodium carbonate:

2NaL-tartrate hydrate (heat) → Na2CO3 + CO2 + H2O + other products []

  • Other reactions: Sodium L-tartrate can participate in complexation reactions with metal ions, forming coordination complexes. The specific reactions depend on the metal involved [].

Physical And Chemical Properties Analysis

  • Appearance: White, crystalline powder [].
  • Melting point: Around 270°C (decomposes) [].
  • Solubility: Highly soluble in water, slightly soluble in alcohol, insoluble in most organic solvents [].
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

The mechanism of action depends on the specific application. As a buffering agent, it acts by accepting or donating protons to maintain a constant pH. In chelation, it forms complexes with metal ions by donating electron pairs from its hydroxyl and carboxylate groups, affecting the metal's properties [].

Dates

Modify: 2023-08-15

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